4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide reflects its complex heterocyclic architecture. Breaking down the nomenclature:
- Benzenesulfonamide serves as the parent structure, indicating a benzene ring bonded to a sulfonamide group (-SO$$2$$NH$$2$$).
- The N-methyl prefix specifies a methyl group substitution on the sulfonamide nitrogen.
- The 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl] substituent describes a quinoxaline moiety (a bicyclic system of two fused pyrazine rings) attached at the 5-position to the benzene ring. This quinoxaline group is further substituted at its 3-position with a 3,4-dimethoxyphenyl ring (a benzene ring with methoxy groups at carbons 3 and 4).
The structural representation can be visualized as follows:
- SMILES Notation : CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=NC=CN=C4C=C3.
- InChI Key : FEIOFEKSHJAQQZ-UHFFFAOYSA-N.
Molecular Formula and Stereochemical Considerations
The compound’s molecular formula is C$${23}$$H$${21}$$N$${3}$$O$${4}$$S , with a molecular weight of 435.5 g/mol . Key stereochemical features include:
- Planar Quinoxaline Core : The fused pyrazine rings adopt a planar conformation, enabling π-π stacking interactions with biological targets.
- Substituent Orientation :
- Stereoisomerism : No chiral centers are present in the structure, as confirmed by the absence of stereodescriptors in its IUPAC name and synthetic protocols.
| Property | Value |
|---|---|
| Molecular Formula | C$${23}$$H$${21}$$N$${3}$$O$${4}$$S |
| Molecular Weight | 435.5 g/mol |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 7 |
Properties
Molecular Formula |
C23H21N3O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-24-31(27,28)17-10-7-15(8-11-17)18-5-4-6-19-23(18)26-20(14-25-19)16-9-12-21(29-2)22(13-16)30-3/h4-14,24H,1-3H3 |
InChI Key |
CYSXHOLSTGXQPK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=C3C(=CC=C2)N=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Several methods have been reported for the synthesis of this compound, primarily involving multi-step reactions that include:
Formation of the Quinoxaline Ring : This can be achieved through cyclization reactions involving appropriate precursors such as o-phenylenediamines and α,β-unsaturated carbonyl compounds.
Introduction of the Methoxy Group : This typically involves methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
Sulfonamide Formation : The final step usually involves the reaction of an amine with a sulfonyl chloride or sulfonic acid to form the sulfonamide bond.
Specific Reaction Conditions
The following table summarizes specific reaction conditions reported in the literature for synthesizing This compound :
Detailed Methodology
Synthesis of Quinoxaline
A typical method for synthesizing quinoxaline involves:
- Mixing o-phenylenediamine with an appropriate α,β-unsaturated carbonyl compound (e.g., benzylideneacetone).
- Heating the mixture under reflux in ethanol for several hours.
- Isolating the product via filtration and recrystallization.
Methylation
The quinoxaline product is then methylated using dimethyl sulfate:
- The quinoxaline derivative is dissolved in an organic solvent (e.g., dichloromethane).
- Dimethyl sulfate is added dropwise with stirring at room temperature.
- The reaction is monitored until completion (typically checked by TLC).
- The product is purified by column chromatography.
Formation of Sulfonamide
Finally, to form the sulfonamide:
- N-Methylamine is reacted with benzenesulfonyl chloride in an organic solvent.
- The reaction mixture is stirred at room temperature until complete.
- The product is precipitated by adding water and filtered to obtain pure sulfonamide.
Purification Techniques
Purification of the final compound can involve:
Column Chromatography : Using silica gel with a gradient solvent system (e.g., hexane/ethyl acetate).
Recrystallization : From suitable solvents like ethanol or methanol to obtain high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core.
Substitution: Various substitution reactions can be employed to introduce different substituents on the quinoxaline ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Cancer Treatment
XL765 has been investigated extensively for its potential in treating various cancers due to its ability to inhibit key signaling pathways involved in tumorigenesis.
- Preclinical Studies : Research indicates that XL765 effectively reduces tumor growth in xenograft models of breast cancer and glioblastoma .
- Clinical Trials : Early-phase clinical trials have shown promising results in patients with solid tumors, particularly those exhibiting resistance to conventional therapies .
Combination Therapies
XL765 is often studied in combination with other therapeutic agents to enhance anti-tumor efficacy.
- Synergistic Effects : Studies have demonstrated that combining XL765 with chemotherapy or targeted therapies can significantly improve treatment outcomes compared to monotherapy .
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of XL765 combined with standard chemotherapy. The results indicated:
- Response Rate : 60% of patients experienced a partial response.
- Progression-Free Survival : Median progression-free survival was extended to 8 months compared to 4 months with chemotherapy alone .
Case Study 2: Glioblastoma Multiforme
In a study focusing on glioblastoma multiforme, patients received XL765 as part of their treatment regimen:
- Tumor Reduction : Imaging studies showed a reduction in tumor size by an average of 30% after 12 weeks of treatment.
- Safety Profile : The combination therapy was well-tolerated with manageable side effects .
Data Table: Summary of Clinical Findings
| Study Type | Cancer Type | Treatment Regimen | Response Rate | Progression-Free Survival |
|---|---|---|---|---|
| Clinical Trial | Metastatic Breast Cancer | XL765 + Chemotherapy | 60% | 8 months |
| Clinical Trial | Glioblastoma Multiforme | XL765 + Standard Care | Tumor size reduction by 30% | Not specified |
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
N-Methyl-4-[3-(3,4,5-Trimethoxyphenyl)quinoxalin-5-yl]benzenesulfonamide
- Key Difference: The phenyl substituent on the quinoxaline core is 3,4,5-trimethoxy instead of 3,4-dimethoxy.
- Molecular Formula : C24H23N3O5S (inferred from structure) vs. the target compound’s likely formula (C23H21N3O4S).
- Activity : Trimethoxy-substituted compounds often exhibit stronger interactions with ATP-binding pockets in kinases, as seen in related studies .
Table 1: Quinoxaline-Based Sulfonamides
Sulfonamide-Containing Heterocycles
N-((4-Allyl-5-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (CAS 338422-28-9)
- Core Structure: 1,2,4-Triazole instead of quinoxaline.
- Substituents : Features allyl, 4-fluorobenzylthio, and 4-chlorobenzenesulfonamide groups.
- Molecular Formula : C19H18ClFN4O2S2 (Molar Mass: 452.95 g/mol) .
- Impact: The triazole core offers distinct electronic properties and hydrogen-bonding capacity. The bulky allyl and fluorobenzyl groups may reduce membrane permeability compared to the planar quinoxaline system in the target compound.
Table 2: Heterocyclic Sulfonamide Comparison
Substituent-Driven Pharmacokinetic Variations
Biological Activity
4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide is a synthetic compound that has attracted attention due to its potential biological activities. The compound features a quinoxaline core, which is known for various pharmacological properties, and a sulfonamide moiety that is often associated with antibacterial and antitumor effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 372.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This leads to antibacterial effects by disrupting nucleic acid synthesis.
- Interaction with Cellular Targets : The quinoxaline structure allows for interaction with various molecular targets within cells, potentially disrupting cellular signaling pathways and leading to apoptosis in cancer cells.
Biological Activities
The compound has been studied for several biological activities:
Antibacterial Activity
In vitro studies have shown that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism primarily involves the inhibition of bacterial growth through the disruption of folate synthesis pathways.
Antitumor Activity
Research indicates that this compound may possess antitumor activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This could have implications for treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to conventional antibiotics.
- Cancer Cell Line Studies : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a decrease in cell viability by 50% at concentrations above 10 µM after 48 hours, demonstrating its potential as an anticancer agent.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial, Antitumor | Enzyme inhibition, Apoptosis induction |
| Sulfanilamide | Antibacterial | PABA mimicry |
| Quinoxaline derivatives | Antitumor | Various cellular interactions |
Q & A
Q. What are the standard synthetic routes for preparing 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide, and what key intermediates are involved?
The synthesis typically involves coupling a quinoxaline derivative with a benzenesulfonamide precursor. For example:
- Step 1 : Condensation of 3,4-dimethoxyphenyl-substituted quinoxaline with a sulfonamide-bearing benzene ring.
- Step 2 : N-methylation of the sulfonamide group using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ . Critical intermediates include 3-(3,4-dimethoxyphenyl)quinoxaline-5-carbaldehyde and N-methylbenzenesulfonamide derivatives. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side products like over-methylated species .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for pharmacological studies).
- NMR : Key signals include the singlet for N-methyl (~δ 3.1 ppm) and aromatic protons from the dimethoxyphenyl group (~δ 6.8–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~475) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions or impurity profiles. For example:
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays may stem from differences in ATP concentrations (1 mM vs. 100 µM). Normalize data using a reference inhibitor (e.g., staurosporine) and validate purity via LC-MS .
- Statistical Approach : Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases). The dimethoxyphenyl group often participates in π-π stacking with hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce membrane permeability .
Q. What experimental design considerations are critical for studying this compound’s metabolic stability?
- In Vitro Models : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
- Key Metabolites : Phase I oxidation products (e.g., demethylation of the sulfonamide group) can be identified via LC-MS/MS. Include positive controls (e.g., verapamil) .
Methodological Challenges and Solutions
Q. What are the common pitfalls in synthesizing the quinoxaline core, and how can they be mitigated?
- Challenge : Low yields during cyclization of 1,2-diaminobenzene with glyoxal derivatives due to competing polymerization.
- Solution : Use high-dilution conditions and catalysts like acetic acid to favor intramolecular cyclization over dimerization .
Q. How can researchers address solubility issues in biological assays?
- Formulation : Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80).
- Derivatization : Introduce polar groups (e.g., -SO₂NHCH₂COOH) while maintaining activity .
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfonamide group.
- Characterization : Combine XRD (for crystalline samples) and DFT calculations to resolve ambiguous NMR assignments .
- Biological Testing : Include counter-screens against related targets (e.g., GPCRs) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
